2,5-Anhydro-2,5-imino-D-glucitol
Description
Structure
2D Structure
Properties
CAS No. |
132295-44-4 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |
InChI Key |
PFYHYHZGDNWFIF-JMSAOHGTSA-N |
Isomeric SMILES |
C([C@H]1[C@H](C([C@H](N1)CO)O)O)O |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O |
Synonyms |
(2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol; 2,5-Anhydro-2,5-imino-D-glucitol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dgj
Total Synthesis Approaches to the Pyrrolidine (B122466) Scaffold
Total synthesis provides a versatile platform for the de novo construction of the DGJ pyrrolidine core, offering precise control over stereochemistry. Various approaches have been established, utilizing different starting materials and key chemical transformations.
Tin(II)-Mediated Aldol (B89426) Reactions for DGJ Synthesis
A notable strategy for the asymmetric synthesis of the DGJ scaffold involves a tin(II)-mediated anti-selective aldol reaction. This approach utilizes a bislactim ether and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative as key building blocks. nih.govunipr.it The reaction proceeds with an unexpected stereochemical outcome, which has been rationalized through density functional theory (DFT) calculations. These calculations suggest that the reaction proceeds through pericyclic transition structures with a boat-like conformation, stabilized by a hydrogen bond, which accounts for the observed anti-selectivity. nih.govunipr.it This method provides an efficient route to the pyrrolidine core of DGJ, highlighting the utility of metal-mediated aldol reactions in the stereocontrolled synthesis of complex iminosugars.
Approaches from Sugar Derivatives and Lactams
Carbohydrates serve as abundant and stereochemically rich starting materials for the synthesis of DGJ. Various sugar derivatives have been employed, with synthetic routes often involving multiple steps of protection, functional group manipulation, and cyclization. For instance, D-galactonolactone has been utilized as a precursor for the synthesis of related polyhydroxylated pyrrolidines. nih.gov
Furthermore, sugar-derived lactams have emerged as valuable intermediates in the construction of the pyrrolidine ring of DGJ and its analogs. A direct approach involves a one-pot sequential reduction of a sugar-derived lactam using Schwartz's reagent (Cp₂ZrHCl), followed by a Joullié–Ugi three-component reaction. acs.org This method allows for the efficient formation of polyhydroxylated pyrrolidine peptidomimetics from readily available starting materials. acs.org The in situ generation of the intermediate imine from the lactam is a key advantage of this strategy. acs.org
Multigram-Scale Stereoselective Synthesis from Ketopyranoses (e.g., L-Sorbose)
| Parameter | Value |
|---|---|
| Starting Material | L-Sorbose |
| Number of Steps | 7 |
| Overall Yield | 56% |
| Key Reaction | Regioselective Appel Reaction |
| Purification Steps | 2 chromatographic purifications |
Chemoenzymatic and Biocatalytic Strategies for DGJ and Analogs
In recent years, chemoenzymatic and biocatalytic approaches have gained prominence as powerful tools for the synthesis of iminosugars. These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild reaction conditions, often reducing the need for protecting groups and minimizing waste.
Transaminase-Mediated Amination and Selective Oxidation Cascades
Chemoenzymatic cascades combining the capabilities of different enzyme classes offer elegant and efficient routes to iminosugars. One such strategy involves the use of transaminases for the stereoselective introduction of an amino group into a sugar backbone. This can be coupled with a selective oxidation step, often mediated by oxidoreductases, to generate a keto-amine intermediate that can spontaneously cyclize to form the desired pyrrolidine ring.
A study on the chemoenzymatic preparation of novel cyclic imine sugars demonstrated the formation of a 2,N-dehydro-2,5-dideoxy-2,5-imino-D-gluco-hexitol, a close analog of DGJ. researchgate.net This highlights the potential of enzymatic transformations to construct the core structure of DGJ. Such biocatalytic cascades, often performed in one-pot, can significantly streamline the synthesis of DGJ and its derivatives.
Utilization of Biosynthetic Gene Clusters in Iminosugar Synthesis
The elucidation of the natural biosynthetic pathways of iminosugars has opened up new avenues for their production through metabolic engineering and synthetic biology. In many bacteria, the genes encoding the enzymes for a specific metabolic pathway are clustered together in the genome, forming a biosynthetic gene cluster (BGC).
While a specific BGC for 2,5-dideoxy-2,5-imino-D-glucitol has not been explicitly identified, the hallmark of bacterial azasugar biosynthesis is a three-gene cluster (3GC) that codes for an aminotransferase, a phosphatase, and a dehydrogenase. nih.gov The identification of a gene cluster in Bacillus amyloliquefaciens that initiates the biosynthesis of the related iminosugar 1-deoxynojirimycin (B1663644) provides a model for understanding the biosynthesis of other iminosugars. unipr.itnih.govresearchgate.net This cluster contains genes for a putative aminotransferase, a phosphatase, and a zinc-dependent dehydrogenase. unipr.it It is hypothesized that the biosynthesis of DGJ likely follows a similar pathway, initiated by the action of a transaminase on a sugar phosphate precursor, followed by dephosphorylation and a dehydrogenase-mediated cyclization. The identification and heterologous expression of such BGCs could provide a sustainable and scalable platform for the production of DGJ and novel analogs.
| Enzyme Class | Putative Function in Iminosugar Biosynthesis |
|---|---|
| Aminotransferase | Introduction of the nitrogen atom into a sugar precursor |
| Phosphatase | Removal of a phosphate group from the sugar intermediate |
| Dehydrogenase | Oxidation and subsequent cyclization to form the iminosugar ring |
Design and Synthesis of N-Substituted DGJ Derivatives and Analogs
The core structure of 2,5-dideoxy-2,5-imino-D-glucitol (DGJ), an iminosugar, serves as a versatile scaffold for the development of potent glycosidase inhibitors. researchgate.net Modification of the ring nitrogen atom (N-substitution) has emerged as a key strategy to modulate the biological activity, enhance inhibitory potency, and improve selectivity towards specific glycosidase enzymes. nih.govnih.gov
The introduction of substituents on the nitrogen atom of the DGJ ring profoundly influences its interaction with the active site of target enzymes. This strategy allows for the fine-tuning of the inhibitor's properties, leading to derivatives with tailored biological profiles.
The length and nature of an N-alkyl chain, for instance, can dictate the selectivity and potency of DGJ analogs. nih.gov Studies have shown that increasing the length of a hydrophobic N-alkyl chain can enhance the inhibitory activity against certain enzymes. For example, N-alkylation of deoxynojirimycin (DNJ), a related iminosugar, has been shown to produce compounds with varying effects on different glycosidases. nih.gov While the hydrophilic parent compound, DNJ, is a potent inhibitor of the α-glucosidase in the whitefly Bemisia tabaci, the more hydrophobic N-butyl DNJ (NB-DNJ) and N-nonyl DNJ (NN-DNJ) are less effective against this insect's enzyme. nih.gov Conversely, α-glucosidases in aphids like Myzus persicae are more sensitive to these hydrophobic derivatives. nih.gov This differential activity is attributed to the better accessibility of the hydrophobic analogs to the membrane-bound α-glucosidase in the aphid's midgut. nih.gov
Furthermore, N-substitution can shift the inhibitory profile of a DGJ analog between different classes of enzymes. Side-chain modifications can lead to selective inhibition of pathways related to protein and lipid glycosylation. nih.gov For instance, while N-butyl-DNJ and N-nonyl-DNJ inhibit endoplasmic reticulum (ER) glucosidases I and II, a derivative with a very long octadecyl chain does not, likely due to its inability to access the ER lumen. nih.gov
The introduction of bulkier and more complex substituents has also been explored to enhance potency and selectivity. Appending sterically demanding groups, such as an adamantyl group, to the nitrogen atom can significantly alter the inhibitory activity. nih.gov For example, N-substituted aminocyclopentitol analogs of DGJ have been developed as potent and selective inhibitors of human β-glucosidases GBA1 and GBA2. nih.govnih.gov The N-butyl analog of one such aminocyclopentitol was found to be 100-fold more selective for GBA1 over GBA2. nih.govnih.gov Increasing the N-alkyl chain length to nonyl resulted in a potent inhibitor of both GBA1 and GBA2. nih.govnih.gov
The table below summarizes the inhibitory activity of selected N-substituted DGJ analogs against different enzymes, illustrating the impact of the substituent on potency and selectivity.
| Compound | N-Substituent | Target Enzyme | Inhibitory Activity (Ki or IC50) | Selectivity Notes |
|---|---|---|---|---|
| N-Butyl-aminocyclopentitol (35a) | n-Butyl | GBA1 | Ki = 32 nM | 100-fold selective for GBA1 over GBA2 nih.govnih.gov |
| N-Butyl-aminocyclopentitol (35a) | n-Butyl | GBA2 | Ki = 3.3 µM | |
| N-Nonyl-aminocyclopentitol (35b) | n-Nonyl | GBA1 | Ki < 14 nM | Potent inhibitor of both GBA1 and GBA2 nih.govnih.gov |
| N-Nonyl-aminocyclopentitol (35b) | n-Nonyl | GBA2 | Ki = 43 nM | |
| N-(1-((pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f) | 1-((pentyloxy)methyl)adamantan-1-yl | GBA1 | Ki ≈ 16 nM | Potent, non-selective inhibitor of GBA1 and GBA2 nih.govnih.gov |
| N-(1-((pentyloxy)methyl)adamantan-1-yl)-aminocyclopentitol (35f) | 1-((pentyloxy)methyl)adamantan-1-yl | GBA2 | Ki ≈ 14 nM | |
| 1-(4-hydroxy-3-methoxybenzyl)-DNJ (18a) | 4-hydroxy-3-methoxybenzyl | α-glucosidase | IC50 = 0.207 mM | More potent than acarbose (IC50 = 0.353 mM) mdpi.com |
| 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-DNJ (18b) | 3-bromo-4-hydroxy-5-methoxybenzyl | α-glucosidase | IC50 = 0.276 mM | More potent than acarbose mdpi.com |
Combinatorial chemistry has become a powerful tool in drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify new lead structures. iipseries.orgniscpr.res.in This approach is particularly well-suited for the exploration of N-substituted DGJ derivatives, where a wide variety of substituents can be systematically introduced to probe the structure-activity relationship.
The fundamental principle of combinatorial chemistry is to prepare a multitude of compounds simultaneously, rather than one at a time, which significantly accelerates the discovery process. wikipedia.orgijpsonline.com For the synthesis of DGJ analogs, solid-phase synthesis is often employed. In this technique, the DGJ core structure is attached to a solid support, such as a resin bead, and then subjected to a series of chemical reactions to introduce different N-substituents. wikipedia.org The "split-and-pool" or "split-mix" synthesis method is a common strategy where the resin beads are divided into portions, each reacting with a different building block, and then recombined. wikipedia.orgijpsonline.com This process is repeated, leading to a library of compounds where each bead carries a unique DGJ derivative.
Once the library of N-substituted DGJ analogs is synthesized, it is screened for biological activity using high-throughput screening methods. ijpsonline.com This allows for the rapid identification of "hits"—compounds that exhibit the desired inhibitory activity against a target glycosidase. These hits can then be further optimized to develop potent and selective drug candidates. An example of this strategy involved the use of combinatorial synthesis in microtiter plates for the in-situ screening of five-membered iminocyclitol derivatives, leading to the identification of potent and selective glycosidase inhibitors. google.comgoogle.com
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to overcome limitations of the parent drug, such as poor bioavailability, lack of specificity, or undesirable side effects.
In the context of DGJ and its analogs, prodrug strategies can be designed to enhance their therapeutic potential. For example, a prodrug approach could be used to improve the delivery of a DGJ derivative to a specific tissue or organ, thereby increasing its local concentration and efficacy while minimizing systemic exposure and potential side effects.
Stereochemical Control in DGJ Synthesis and Analog Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of DGJ and its analogs. The precise spatial orientation of the hydroxyl groups and the N-substituent on the iminosugar ring determines how the inhibitor fits into the active site of a target glycosidase. Even subtle changes in stereochemistry can lead to a significant loss of inhibitory activity. nih.gov
The synthesis of DGJ and its derivatives, therefore, requires precise control over the stereochemistry at each chiral center. nih.govbeilstein-journals.org Organic chemists employ various stereoselective synthesis strategies to ensure that the desired stereoisomer is produced with high purity. These methods often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of the correct stereochemistry during the reaction. nih.gov
For instance, studies on N-substituted DGJ analogs have demonstrated the importance of the stereochemistry at specific carbon atoms. Inversion of the stereochemistry at the C4 position of N-butyl- and N-nonyl-DGJ resulted in a complete loss of inhibitory activity against ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2). nih.gov Similarly, the configuration of the hydroxyl groups is crucial for potent inhibition. beilstein-journals.org
The development of new synthetic methods that allow for the precise control of stereochemistry is an active area of research in the field of iminosugar chemistry. researchgate.net These advancements are essential for creating novel DGJ analogs with improved potency, selectivity, and therapeutic potential.
Molecular Mechanisms of Action and Biological Targets of Dgj
Glycosidase Inhibition Modalities
DGJ and its stereoisomers are recognized as potent inhibitors of various glycosidases. nih.gov This inhibitory action stems from their structural resemblance to the natural carbohydrate substrates of these enzymes.
DGJ has been shown to be a potent inhibitor of α-glucosidases. nih.gov These enzymes are critical in various biological processes, including the processing of N-linked glycoproteins in the endoplasmic reticulum (ER) by α-glucosidases I and II, and the digestion of carbohydrates in the small intestine. nih.govmdpi.com
While the broader class of iminosugars includes compounds known to selectively inhibit ER α-glucosidase I (e.g., the DGJ diastereomer, 2,5-dideoxy-2,5-imino-D-mannitol or DMDP) and ER α-glucosidase II, specific inhibitory constants for DGJ against these particular mammalian enzymes are not extensively detailed in comparative studies. nih.gov However, its activity against yeast α-glucosidase has been quantified, demonstrating a significant inhibitory effect. nih.gov Inhibition of intestinal α-glucosidases by related compounds can delay carbohydrate digestion, a mechanism utilized in managing postprandial hyperglycemia. mdpi.com
In addition to its effects on α-glucosidases, DGJ also demonstrates inhibitory activity against β-glucosidases. nih.gov A definitive side-by-side comparison of ten stereoisomeric 2,5-dideoxy-2,5-iminohexitols revealed that the D-gluco configuration (DGJ) exhibited inhibitory properties against almond β-glucosidase. nih.gov Furthermore, derivatives of 2,5-imino-D-glucitol, such as N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol, have been synthesized and identified as potent and specific inhibitors of β-D-glucosidase. nih.gov
Iminosugars like DGJ are widely recognized as competitive inhibitors of glycosidases. mdpi.com This mechanism is a direct consequence of their structural analogy to the natural monosaccharide substrates. The protonated nitrogen atom within the iminosugar ring at physiological pH mimics the positively charged, oxocarbenium ion-like transition state that occurs during enzymatic glycosidic bond cleavage. By binding tightly to the enzyme's active site, DGJ competes with the natural substrate, thereby preventing its hydrolysis.
The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate greater potency.
| Enzyme | Source | Inhibitor | IC50 (µM) |
|---|---|---|---|
| α-Glucosidase | Yeast | 2,5-Dideoxy-2,5-imino-D-glucitol | 1.6 |
| β-Glucosidase | Almond | 2,5-Dideoxy-2,5-imino-D-glucitol | 160 |
This table presents the IC50 values for 2,5-Dideoxy-2,5-imino-D-glucitol against specific glycosidases as reported in a comparative study of its stereoisomers. nih.gov
The primary mechanism for the potent inhibition of glycosidases by iminosugars is their ability to act as transition-state mimics. mdpi.com During the hydrolysis of a glycosidic bond, the enzyme's active site stabilizes a transient, high-energy intermediate where the pyranose ring is distorted and significant positive charge develops, resembling an oxocarbenium ion.
The structure of DGJ, with its protonated ring nitrogen and stereochemically arranged hydroxyl groups, closely resembles this oxocarbenium ion transition state. This structural and electrostatic mimicry allows it to bind to the enzyme's active site with much higher affinity than the ground-state substrate, effectively blocking the enzyme's catalytic activity.
Pharmacological Chaperone Activity of DGJ and Derivatives
Beyond enzyme inhibition, certain iminosugars can function as pharmacological chaperones (PCs). This activity is particularly relevant for genetic disorders where a mutation leads to protein misfolding and retention within the ER, preventing the protein from reaching its final destination to function. As small molecules, PCs can bind to misfolded proteins, stabilize their conformation, and facilitate their proper trafficking through the cell's quality control systems.
The chaperone activity of 2,5-anhydro-2,5-imino-D-glucitol (a synonym for DGJ) has been demonstrated for glucocerebrosidase (GCase), the lysosomal β-glucosidase deficient in Gaucher disease. In many cases of Gaucher disease, mutations in the GCase enzyme lead to its misfolding in the ER and subsequent degradation. DGJ can bind to the active site of the mutant GCase in the neutral pH environment of the ER, stabilizing its structure. This stabilization allows the mutant enzyme to pass through the ER quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the rescued enzyme can perform its function of hydrolyzing glucosylceramide.
While the broader class of iminosugars has been investigated for potential pharmacological chaperone activity for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del-CFTR mutant, specific studies detailing the activity of 2,5-Dideoxy-2,5-imino-D-glucitol on CFTR folding and trafficking are not present in the reviewed scientific literature.
Interaction with Endoplasmic Reticulum Quality Control Pathways (e.g., Calnexin Cycle)
2,5-Dideoxy-2,5-imino-D-glucitol (DGJ), as an iminosugar, is understood to interact with the quality control pathways of the endoplasmic reticulum (ER), primarily through its inhibition of key enzymes in the calnexin cycle. This cycle is a crucial component of the cellular machinery that ensures the correct folding of newly synthesized glycoproteins. Iminosugars, due to their structural resemblance to monosaccharides, can act as competitive inhibitors of ER α-glucosidases I and II. These enzymes are responsible for the sequential trimming of glucose residues from the N-linked glycans of nascent glycoproteins, a critical step for their interaction with the lectin chaperones calnexin and calreticulin nih.govnih.gov.
By inhibiting these glucosidases, DGJ can prevent the proper folding and maturation of viral glycoproteins, which are often highly dependent on the calnexin cycle. This disruption leads to misfolded glycoproteins that are retained in the ER and eventually targeted for degradation through the ER-associated degradation (ERAD) pathway. This mechanism is a key aspect of the broad-spectrum antiviral activity exhibited by many iminosugars nih.gov.
Furthermore, certain iminosugars have been shown to act as pharmacological chaperones. In this role, they can bind to and stabilize mutant forms of enzymes that would otherwise be recognized as misfolded by the ER quality control system and be prematurely degraded. This stabilization can facilitate the correct trafficking of the mutant enzyme out of the ER to its proper cellular destination, such as the lysosome, thereby restoring partial or full enzyme activity. For instance, the related pyrrolidine (B122466) iminosugar 2,5-dideoxy-2,5-imino-d-altritol (DIA) has been shown to act as a pharmacological chaperone for Fabry disease, promoting the escape of a mutant α-galactosidase A from the ER quality control system nih.gov. Similarly, multivalent pyrrolidine iminosugars have demonstrated the ability to enhance the activity of mutant α-galactosidase A in fibroblasts from Fabry disease patients nih.gov. Given that DGJ is a known glucosidase inhibitor, it is plausible that it and its derivatives could also exhibit pharmacological chaperone activity for specific genetic disorders involving misfolded glycoproteins scispace.comnih.gov.
Modulation of Cellular Metabolism and Signaling Pathways
Effects on Glycolysis, Lipid, and Glycogen (B147801) Metabolism in Cellular Models
The influence of 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) on cellular metabolism is an area of active investigation, with much of the current understanding extrapolated from studies of related iminosugars. As potent inhibitors of glycosidases, these compounds can significantly impact carbohydrate and lipid metabolism.
Glycogen Metabolism: Iminosugars, particularly N-alkylated derivatives of deoxynojirimycin (DNJ), have been shown to inhibit glycogen breakdown. For example, N-butyldeoxynojirimycin (NB-DNJ) and N-nonyldeoxynojirimycin (NN-DNJ) are effective inhibitors of acid α-glucosidase and α-1,6-glucosidase, which are enzymes involved in the catabolism of glycogen. In vivo studies in mice have demonstrated that these compounds can inhibit the breakdown of liver glycogen researchgate.net. The related iminosugar, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), has also been identified as a potent inhibitor of hepatic glycogen phosphorylase, suggesting a potential role as an antihyperglycemic agent researchgate.net. Given DGJ's activity as a glucosidase inhibitor, it is plausible that it could exert similar effects on glycogen metabolism, although specific studies on DGJ are limited.
Lipid Metabolism: The metabolism of glycolipids is another key area affected by iminosugars. These compounds can inhibit glucosylceramide synthase, a pivotal enzyme in the biosynthesis of most glycosphingolipids nih.govoup.com. This inhibition forms the basis of substrate reduction therapy for certain lysosomal storage disorders like Gaucher disease oup.com. By blocking the synthesis of glucosylceramide, iminosugars can reduce the accumulation of downstream glycolipids. While there is no direct evidence to suggest that iminosugars interfere with lipid metabolism processes beyond glycolipids, their impact on this pathway is a significant aspect of their biological activity nih.gov.
Glycolysis: Direct research on the effects of DGJ on glycolysis in cellular models is not extensively documented in the available literature. However, the general mechanism of action of some sugar analogues involves the inhibition of enzymes in the glycolytic pathway. The impact of such inhibition can lead to altered cellular energy levels and proliferation kinetics. Further research is necessary to elucidate the specific effects of DGJ on glycolytic flux and its downstream consequences in various cell types.
Impact on Mitochondrial Function and Oxidative Stress Pathways (e.g., AMP-Activated Protein Kinase Enhancement)
The direct impact of 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) on mitochondrial function and oxidative stress pathways has not been extensively studied. However, research on related iminosugars and the broader context of cellular metabolism provides some insights into potential mechanisms.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various pathological conditions. Some studies suggest that certain iminosugars may have antioxidant properties. For instance, N-butyldeoxynojirimycin (NB-DNJ), has been reported to have protective effects against oxidative stress, although the precise mechanisms are still under investigation. It is hypothesized that by modulating glucose metabolism, iminosugars could indirectly influence the production of ROS within the mitochondria, the primary site of cellular respiration and ROS generation mdpi.commdpi.com.
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to maintain energy homeostasis. Activation of AMPK can trigger a cascade of events, including the stimulation of glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes. There is growing interest in AMPK as a therapeutic target for metabolic diseases. While there is no direct evidence from the provided search results linking DGJ to the enhancement of AMPK, the modulation of cellular glucose and energy metabolism by iminosugars could potentially influence AMPK activity. Further investigation is required to determine if DGJ directly or indirectly modulates AMPK signaling and what the downstream consequences of such interactions might be.
Interaction with Glucose Transporters (e.g., hSGLT3 Activation)
A significant non-enzymatic interaction of iminosugars, including likely 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ), is with the human sodium/glucose cotransporter 3 (hSGLT3). Unlike other members of the SGLT family that function as glucose transporters, hSGLT3 acts as a glucose sensor in various tissues, including the enteric nervous system and skeletal muscle.
Studies have demonstrated that several iminosugars are potent agonists of hSGLT3. This activation is observed at concentrations significantly lower than those required for the inhibition of α-glucosidases. The binding of iminosugars to hSGLT3 induces a conformational change in the protein, leading to membrane depolarization. This suggests a potential role for these compounds in modulating cellular signaling pathways that are regulated by glucose sensing. The specific structural features of iminosugars that confer this potent agonist activity are a subject of ongoing research, but it is clear that the polyhydroxylated nitrogenous ring is a key determinant.
The table below summarizes the reported affinities (K0.5) of various substrates for hSGLT3, highlighting the potent activation by imino sugars compared to natural glucose.
| Compound | Apparent Affinity (K0.5) for hSGLT3 |
|---|---|
| D-Glucose | 19 mM |
| 1-Deoxynojirimycin (B1663644) (DNJ) | 4 µM |
| N-hydroxyethyl-DNJ (Miglitol) | 9 µM |
| N-butyl-DNJ (Miglustat) | 0.5 µM |
Other Identified Biological Interactions and Non-Enzymatic Targets
Beyond its well-established role as a glycosidase inhibitor, 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) and related iminosugars have been found to interact with other biological targets.
A notable non-enzymatic target is the human sodium/glucose cotransporter 3 (hSGLT3), as detailed in the previous section. This interaction highlights a distinct mechanism of action for iminosugars that is independent of enzyme inhibition and points towards a role in cellular glucose sensing and signaling.
Additionally, some iminosugar derivatives have been reported to interact with non-enzymatic proteins such as viroporins, which are viral proteins that form ion channels. For instance, N-(n-Nonyl)deoxygalactonojirimycin has been shown to interact directly with the hepatitis B virus X protein (HBx), disrupting viral particle formation nih.gov. While this has not been specifically demonstrated for DGJ, it opens up the possibility that iminosugars can have direct interactions with viral proteins, contributing to their antiviral effects through mechanisms other than glucosidase inhibition.
The ability of some iminosugars to act as pharmacological chaperones for mutant enzymes in lysosomal storage diseases also represents a significant biological interaction nih.govnih.govnih.gov. In this context, the iminosugar binds to the misfolded enzyme in the endoplasmic reticulum, stabilizing its conformation and allowing it to be trafficked to the lysosome, where it can perform its function nih.gov. This interaction is highly specific to the target enzyme and the particular mutation.
Structure-Activity Relationship (SAR) Studies for DGJ Derivatives
The structure-activity relationship (SAR) of 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) derivatives has been explored to optimize their inhibitory potency and selectivity against various glycosidases. The pyrrolidine core of DGJ provides a scaffold that mimics the transition state of the glycosidic bond cleavage, and modifications to its structure can have profound effects on its biological activity nih.govacs.org.
Key aspects of the SAR for pyrrolidine iminosugars include:
Stereochemistry of Hydroxyl Groups: The spatial arrangement of the hydroxyl groups on the pyrrolidine ring is critical for enzyme recognition and binding. The D-glucitol configuration of DGJ confers its specificity for glucosidases. Alterations in the stereochemistry can shift the inhibitory profile towards other glycosidases, such as mannosidases or galactosidases nih.gov.
N-Substitution: The nitrogen atom in the pyrrolidine ring is a common site for modification. The introduction of alkyl or aryl groups at this position can significantly impact the inhibitory activity. Generally, increasing the lipophilicity of the N-substituent can enhance the binding affinity for the enzyme, likely due to interactions with hydrophobic pockets in the active site. However, the optimal chain length and nature of the substituent vary depending on the target enzyme nih.gov.
Modifications at C-1 and C-5: The hydroxymethyl groups at the C-2 and C-5 positions of the pyrrolidine ring are also important for activity. Modifications at these positions can influence the binding orientation and affinity of the inhibitor. For example, the introduction of bulky or charged groups can either enhance or diminish the inhibitory potency depending on the specific interactions with the enzyme's active site.
Multivalency: The development of multivalent iminosugars, where multiple DGJ or related pyrrolidine units are attached to a central scaffold, has emerged as a promising strategy to enhance inhibitory potency. The multivalent presentation can lead to a significant increase in binding affinity through the chelate effect, where the simultaneous binding of multiple iminosugar units to the enzyme results in a much stronger interaction than the sum of the individual interactions nih.govnih.gov.
The following table summarizes the inhibitory constants (Ki) for selected pyrrolidine iminosugar derivatives against β-glucosidase, illustrating the impact of structural modifications on inhibitory potency.
| Compound | Modification | Ki against β-glucosidase |
|---|---|---|
| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | Parent compound | Micromolar range |
| C-1 coumarin (B35378) derivative of DMDP | Lipophilic aromatic amide at C-1 | Nanomolar range |
| N-substituted imino-D-lyxitols | N-9-amidinononyl derivative | 40 nM (against GMIIb) |
| N-substituted imino-D-lyxitols | N-2-(1-naphthyl)ethyl derivative | 150 nM (against AMAN-2) |
These SAR studies are crucial for the rational design of more potent and selective DGJ derivatives as potential therapeutic agents for a variety of diseases, including viral infections and genetic disorders nih.govbrieflands.com.
Influence of Stereochemistry and Ring Size on Biological Activity
A comprehensive study on all ten stereoisomers of 2,5-dideoxy-2,5-iminohexitols revealed that eight of the ten isomers exhibited significant inhibitory activity against at least one of a panel of 13 glycosidases. This highlights the profound impact of stereochemistry on both the potency and selectivity of inhibition. For instance, the D-gluco configuration of DGJ is particularly effective against certain α- and β-glucosidases, while its stereoisomers show varied inhibitory profiles against other glycosidases like mannosidases or galactosidases.
The five-membered pyrrolidine ring of DGJ is a key structural feature. While six-membered piperidine (B6355638) iminosugars, such as 1-deoxynojirimycin (DNJ), are also potent glycosidase inhibitors, the five-membered ring of DGJ and its analogs offers a different conformational flexibility. This can influence how the molecule fits into the active site of different enzymes, contributing to its unique inhibitory spectrum. The properties of iminosugars can be readily altered by modifying their ring size and fine-tuning the stereochemical arrangement of their ring substituents, allowing for the exploration of diverse biological activities.
Role of N-Substituents and Side Chain Modifications in Potency and Selectivity
Modification of the ring nitrogen and the side chains of DGJ and related iminosugars has been extensively explored to modulate their inhibitory potency and selectivity. The nitrogen atom, which replaces the endocyclic oxygen of the parent sugar, is a key site for chemical modification.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen atom can significantly alter the biological activity of the parent iminosugar. N-alkylation often enhances the lipophilicity of the molecule, which can lead to improved cellular uptake and, in some cases, increased inhibitory potency. For instance, N-substituted derivatives of iminosugar C-glycosides have been synthesized and evaluated as promising α-glucosidase inhibitors. Studies on related iminosugars have shown that the length and nature of the N-alkyl chain can have a marked influence on the potency and selectivity of glycosidase inhibition. Similarly, the introduction of N-aryl substituents has been investigated, with the electronic and steric properties of the aryl group influencing the inhibitory profile.
Side Chain Modifications: Alterations to the hydroxymethyl side chains of DGJ can also have a profound impact on its biological activity. For example, the synthesis of N-acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol, a derivative with a modified side chain, resulted in a potent and specific inhibitor of β-D-glucosidase. Furthermore, the introduction of lipophilic aliphatic or aromatic amides attached to the C-1 position of the related iminosugar 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) led to potent β-glucosidase inhibitors, with some derivatives exhibiting activity in the nanomolar range.
The strategic installation of a methyl group on the side chain of gluco- and manno-configured iminosugars has been shown to restrict the side chain to a predominant conformation. This preorganization of the inhibitor's side chain can favorably impact glycosidase inhibition, with some conformationally restricted analogs showing significantly enhanced potency compared to their unsubstituted counterparts.
The following table summarizes the effects of various N-substituents and side chain modifications on the glycosidase inhibitory activity of DGJ and related iminosugars.
| Modification | Compound Class | Effect on Biological Activity |
| N-Alkylation | N-alkylated iminosugars | Can increase lipophilicity and inhibitory potency. The length and nature of the alkyl chain are critical for activity and selectivity. |
| N-Arylation | N-aryl iminosugars | Electronic and steric properties of the aryl group can modulate inhibitory activity and selectivity. |
| Side Chain Amination and Acetylation | N-acetyl-amino-deoxy derivatives | Can lead to potent and specific inhibition of certain glycosidases (e.g., β-D-glucosidase). |
| Lipophilic Side Chains | C-1 amide derivatives of DMDP | Introduction of lipophilic aliphatic or aromatic amides can result in highly potent β-glucosidase inhibitors. |
| Side Chain Conformational Restriction | C-6 methyl-substituted iminosugars | Can pre-organize the inhibitor for better binding, leading to enhanced inhibitory potency. |
Computational Modeling and Molecular Docking in SAR Elucidation
Computational modeling and molecular docking have become indispensable tools for understanding the structure-activity relationships (SAR) of glycosidase inhibitors like DGJ. These in silico methods provide valuable insights into how these molecules interact with their biological targets at the atomic level, thereby guiding the design of more potent and selective inhibitors.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand (in this case, a DGJ analog) within the active site of a target enzyme. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the amino acid residues of the enzyme's active site. For instance, docking studies of pyrrolidine-based iminosugars with α-glucosidase have shown that the sugar-like core of the inhibitor often forms hydrogen bonds with conserved aspartic and glutamic acid residues in the active site, which are crucial for catalysis. nih.gov
In the case of DGJ and its analogs, docking studies can help to explain the observed SAR. For example, by modeling the binding of different N-substituted derivatives, researchers can rationalize why certain substituents enhance potency while others diminish it. The size, shape, and chemical properties of the substituent can be correlated with its fit within the active site and its ability to form favorable interactions. Molecular docking studies on α-1-C-alkylated 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives, which share the pyrrolidine core with DGJ, revealed that the alkyl chain has favorable interactions with a hydrophobic pocket in the active site of human β-glucocerebrosidase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of iminosugars with known inhibitory activities against a particular glycosidase, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with potency. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. A QSAR study on a series of iminosugar inhibitors of α-glucosidase identified the number of hydroxyl groups and the absence of double bonds in the heterocyclic ring as favorable features for inhibitory activity.
Molecular dynamics (MD) simulations can further refine the understanding of inhibitor binding by simulating the dynamic behavior of the enzyme-inhibitor complex over time. This can provide insights into the conformational changes that occur upon binding and the stability of the interactions predicted by docking studies.
The following table lists the computational techniques and their applications in the SAR elucidation of DGJ and related iminosugars.
| Computational Technique | Application in SAR Elucidation | Key Insights Gained |
| Molecular Docking | Predicts the binding mode of inhibitors in the enzyme's active site. | Identification of key amino acid residues involved in binding, rationalization of the effect of different substituents, and guidance for the design of new analogs with improved binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical correlation between chemical structure and biological activity. | Identification of molecular descriptors that are important for inhibitory potency and prediction of the activity of novel compounds. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-inhibitor complex. | Assessment of the stability of binding modes, understanding of conformational changes upon binding, and refinement of binding free energy calculations. |
Preclinical Research and Therapeutic Potential of Dgj and Iminosugar Analogs
Antiviral Applications
Iminosugars, including DGJ and its analogs, have demonstrated considerable promise as broad-spectrum antiviral agents. Their primary mechanism of action is not on the virus itself but on host cellular enzymes, a strategy that offers unique advantages in combating viral infections.
Research has extensively documented the efficacy of iminosugars against a wide array of enveloped viruses. These viruses are characterized by a lipid envelope adorned with glycoproteins that are essential for viral entry into host cells and other stages of the viral life cycle. The proper folding and function of these glycoproteins are dependent on post-translational modifications, including N-linked glycosylation, which occurs within the host's endoplasmic reticulum (ER).
Iminosugars, such as N-butyl-deoxynojirimycin (NB-DNJ), an analog of DGJ, act as inhibitors of the host's ER α-glucosidases I and II. This inhibition disrupts the normal trimming of glucose residues from newly synthesized viral glycoproteins, leading to their misfolding. Misfolded glycoproteins are then targeted for degradation by the host cell's quality control system, resulting in the production of non-infectious viral particles or a reduction in viral secretion.
This mechanism of action has been demonstrated to be effective against a diverse range of enveloped viruses, including:
Human Immunodeficiency Virus (HIV): Early studies highlighted the potential of iminosugars to interfere with HIV replication. By inhibiting glucosidases, these compounds prevent the proper folding of the viral envelope glycoprotein (B1211001) gp120, which is crucial for viral entry into host cells. Combination studies with existing antiretroviral drugs, such as zidovudine (B1683550) (AZT), have shown synergistic effects in inhibiting HIV replication in vitro. nih.gov
Influenza Virus: The influenza virus glycoproteins, hemagglutinin (HA) and neuraminidase (NA), are critical for viral attachment, entry, and release. Iminosugars have been shown to induce misfolding of these glycoproteins, leading to reduced viral production and infectivity. news-medical.net Research has demonstrated the antiviral activity of iminosugar derivatives against various influenza A strains. news-medical.netresearchgate.net
Dengue Virus (DENV): The antiviral activity of iminosugars against all four serotypes of the dengue virus has been well-established. researchgate.net The inhibition of α-glucosidases leads to misfolded envelope (E) proteins, impairing the formation of infectious viral particles. researchgate.netnih.gov Celgosivir, a pro-drug of the iminosugar castanospermine, has been a notable candidate in this area. researchgate.nethksmp.com
Hepatitis C Virus (HCV): Similar to other enveloped viruses, HCV relies on host glucosidases for the proper folding of its envelope glycoproteins, E1 and E2. Iminosugar-mediated inhibition of these enzymes has been shown to block HCV assembly and release. google.comnih.gov
Bovine Viral Diarrhea Virus (BVDV): BVDV, a pestivirus and a surrogate model for HCV, is also sensitive to iminosugar treatment. The antiviral effect correlates with the misfolding of the E2 envelope glycoprotein and the impairment of its association into E1-E2 heterodimers. nih.govscilit.com
SARS-CoV: The spike (S) protein of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) is heavily glycosylated and essential for viral entry. Iminosugar glucosidase inhibitors have been shown to suppress the replication of SARS-CoV-2 in cell cultures at non-cytotoxic concentrations, indicating their potential as a therapeutic strategy. news-medical.netnih.govnih.gov
| Virus | Iminosugar Analog Studied | Observed Effect |
| HIV | N-butyl-deoxynojirimycin (NB-DNJ) | Inhibition of viral replication, synergistic effects with AZT. nih.gov |
| Influenza A | N-nonyl-deoxynojirimycin (NN-DNJ) | Altered glycan processing and reduced electrophoretic mobility of HA and NA. researchgate.net |
| Dengue Virus | Celgosivir (pro-drug of castanospermine) | Inhibition of infectious virus production. researchgate.nethksmp.com |
| Hepatitis C Virus | N-substituted-1,5-dideoxy-1,5-imino-D-glucitol compounds | Effective in treating hepatitis virus infections. google.com |
| Bovine Viral Diarrhea Virus | N-butyl-deoxynojirimycin (NB-DNJ) | Misfolding of E2 envelope proteins and impaired heterodimer formation. nih.gov |
| SARS-CoV-2 | N-butyl-deoxynojirimycin (NB-DNJ) | Substantial antiviral activity, repressing the viral signal. news-medical.net |
The host-directed nature of iminosugar antiviral therapy presents a significant advantage in the fight against rapidly mutating viruses. frontiersin.org Traditional antiviral drugs that target viral enzymes are often susceptible to the development of resistance due to mutations in the viral genome. In contrast, because iminosugars target stable host cellular enzymes, the barrier to viral resistance is significantly higher. nih.gov Viruses are less likely to develop mutations that would allow them to bypass the host's fundamental protein folding machinery.
While iminosugars exhibit broad-spectrum activity, some studies have reported strain-specific differences in their antiviral efficacy. For instance, research on influenza A viruses has shown that the sensitivity to iminosugar inhibitors can vary between different strains. researchgate.net This variability may be attributed to differences in the number and location of glycosylation sites on the viral glycoproteins, which can influence their dependency on the host's glycoprotein processing machinery.
The alteration of glycoprotein processing is the core mechanism of iminosugar antiviral action. Treatment with these compounds leads to the accumulation of viral glycoproteins with immature, high-mannose N-linked glycans. This is visually demonstrated by a reduction in the electrophoretic mobility of the glycoproteins on a gel, a direct consequence of the incomplete processing of their sugar chains. researchgate.net This altered glycosylation pattern disrupts the proper folding and conformation of the proteins, ultimately leading to a loss of function and a reduction in viral infectivity.
Anti-Diabetic Research
In addition to their antiviral properties, iminosugars, including derivatives of DGJ, have been extensively investigated for their potential in managing metabolic disorders, particularly type 2 diabetes mellitus. Their mechanism of action in this context revolves around the inhibition of carbohydrate-hydrolyzing enzymes in the gastrointestinal tract.
Postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal, is a key characteristic of type 2 diabetes and a major contributor to its long-term complications. Iminosugars act as competitive inhibitors of α-glucosidases located in the brush border of the small intestine. These enzymes, including sucrase and maltase, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
By inhibiting these enzymes, iminosugars delay the digestion and absorption of carbohydrates. nih.gov This leads to a slower and more gradual release of glucose into the bloodstream, thereby blunting the postprandial glucose spike. Several iminosugar-based drugs have been developed and approved for the treatment of type 2 diabetes, demonstrating the clinical viability of this approach. These agents help in improving glycemic control, as evidenced by reductions in post-meal blood glucose and insulin (B600854) levels. nih.gov
| Iminosugar-based Intervention | Primary Mechanism | Key Finding in Research |
| Proprietary blend with 1,5-dideoxy-1,5-imino-D-sorbitol (1-DNJ) | Inhibition of intestinal α-glucosidases | Lowered postprandial glucose and insulin levels after a carbohydrate-rich meal. nih.gov |
| BGP-15 (nicotinic amidoxime (B1450833) derivative) | Co-inducer of heat shock proteins, JNK inhibitor | Significantly improved whole-body insulin sensitivity in insulin-resistant patients. researchgate.net |
| Keratin-derived protein (KDP) with whey | Alteration of tissue redox status | Enhanced glucose clearance and increased muscle blood flow and GLUT4 translocation upon insulin stimulation. nih.gov |
Beyond their effects on carbohydrate absorption, some preclinical and clinical studies suggest that certain iminosugar-related compounds and other therapeutic agents may have beneficial effects on pancreatic β-cell function and insulin sensitivity.
Pancreatic β-cells are responsible for producing and secreting insulin. In type 2 diabetes, these cells can become dysfunctional due to factors like glucotoxicity and oxidative stress. nih.gov Some research indicates that by reducing the glycemic load and preventing extreme fluctuations in blood glucose, iminosugars may indirectly help in preserving β-cell function.
Furthermore, some studies have explored the direct effects of related compounds on insulin sensitivity. For example, the drug candidate BGP-15, while not an iminosugar itself, has been shown to improve insulin sensitivity in insulin-resistant individuals by acting as a co-inducer of heat shock proteins and inhibiting JNK, an inflammatory cytokine involved in insulin resistance. researchgate.net Additionally, dietary supplementation with a novel cysteine-rich protein has been shown to enhance glucose clearance and insulin sensitivity, associated with increased expression of antioxidant enzymes like GPx1 and SOD1 in muscle tissue. nih.gov While not directly involving DGJ, these findings highlight the broader potential of targeting related pathways to improve insulin action and protect pancreatic β-cells.
Anti-Cancer Research
The potential of DGJ and its analogs in cancer therapy is an emerging area of investigation, focusing on their ability to modulate cancer cell metabolism and overcome drug resistance.
Cancer cells exhibit altered energy metabolism, a phenomenon known as the Warburg effect, where they preferentially utilize glycolysis for energy production even in the presence of oxygen. spandidos-publications.commdpi.com This metabolic reprogramming supports the high proliferation rate of cancer cells by providing not only ATP but also essential building blocks for biosynthesis. mdpi.comoncoscience.us
In the context of colorectal cancer (CRC), studies have shown that tumor cells have a higher rate of glucose uptake compared to normal colon tissue. spandidos-publications.com This increased glycolysis is often linked to the activation of oncogenic signaling pathways. spandidos-publications.comnih.gov While some CRC cells rely heavily on glycolysis, others exhibit a more flexible metabolic phenotype, utilizing oxidative phosphorylation (OXPHOS). mdpi.comnih.gov This metabolic plasticity allows cancer cells to adapt to different microenvironments and contributes to tumor growth and metastasis. nih.gov Research is ongoing to understand how targeting these metabolic pathways, potentially with compounds like iminosugars, could inhibit cancer cell viability and growth. oncoscience.usnih.gov
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as efflux pumps to actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.govnih.gov
Inhibiting these efflux pumps is a key strategy to overcome MDR. nih.gov P-gp inhibitors can block the drug-binding site of the transporter or interfere with ATP hydrolysis, thereby increasing the intracellular accumulation and effectiveness of chemotherapeutic drugs. nih.govnih.gov Preclinical studies have shown that co-administration of P-gp inhibitors with anticancer drugs can significantly decrease the viability of MDR cancer cells. nih.gov The development of potent and specific P-gp inhibitors, which are not themselves substrates of the pump, is an active area of research to improve the outcomes of cancer chemotherapy. nih.gov
Anti-Inflammatory Effects (e.g., in Cystic Fibrosis Models)
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective ion transport across epithelial cells. nih.gov This results in a cascade of events, including chronic lung inflammation, which is a major cause of morbidity and mortality in CF patients. nih.gov The inflammatory response in the CF lung is characterized by a significant influx of neutrophils and the production of pro-inflammatory mediators. nih.gov
Iminosugars have been investigated for their potential anti-inflammatory effects in the context of CF. nih.gov The rationale is that by modulating glycosylation processes, these compounds could influence the function of proteins involved in the inflammatory cascade. Research has explored the ability of iminosugars to act as correctors for certain CFTR mutations, potentially restoring some protein function and thereby mitigating downstream inflammatory consequences. nih.gov Additionally, some iminosugars are being studied for their direct anti-inflammatory properties, independent of their effects on CFTR. nih.gov
Other Investigational Therapeutic Areas (e.g., Alzheimer's Disease)
The neurodegenerative landscape of Alzheimer's disease (AD) presents another potential therapeutic area for investigation. j-alz.comjneurosci.org AD is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. j-alz.com
While direct research on DGJ in AD is limited, the broader class of iminosugars and related compounds are being explored for their potential to modulate pathways relevant to neurodegeneration. For instance, clinical trials are underway for compounds that target tau pathology, a key feature of AD. clinicaltrials.govjanssen.comisrctn.com These trials aim to assess the efficacy of immunotherapies designed to generate antibodies against pathological forms of the tau protein. isrctn.com The investigation into compounds that can influence protein processing and aggregation pathways holds relevance for diseases like AD.
In Vitro and In Vivo Preclinical Models and Studies for Efficacy and Biological Activity
Preclinical research relies heavily on a variety of in vitro and in vivo models to assess the efficacy and biological activity of investigational compounds like DGJ and its analogs. These models are essential for understanding the mechanism of action, determining potential therapeutic benefits, and identifying promising candidates for further development.
In Vitro Studies:
In vitro studies are conducted using cells and tissues cultured in a laboratory setting. These studies are crucial for initial screening and for elucidating the molecular mechanisms of a compound. For example, cancer cell lines are used to evaluate the effects of a drug on cell viability, proliferation, and metabolism. spandidos-publications.comnih.gov In the context of MDR, cell lines that overexpress efflux pumps like P-gp are used to test the efficacy of inhibitors. nih.gov For lysosomal storage disorders, cultured fibroblasts from patients are used to assess the ability of a compound to reduce substrate accumulation or enhance mutant enzyme activity. nih.gov
In Vivo Models:
Table 1: Examples of In Vivo Preclinical Models
| Disease/Condition | Animal Model | Key Features and Applications |
| Gaucher Disease | Gba1 knockout mice | Model the deficiency of glucocerebrosidase and the resulting accumulation of substrates. researchgate.net Used to test the efficacy of enzyme replacement therapy, substrate reduction therapy, and gene therapy. elsevierpure.com |
| Pompe Disease | Gaa knockout mice | Exhibit glycogen (B147801) accumulation in muscle tissues, leading to muscle weakness and respiratory deficits. nih.govnih.govpompediseasenews.com Crucial for evaluating enzyme replacement therapies and gene therapies aimed at restoring GAA function. pompediseasenews.comjax.org |
| Niemann-Pick Type C Disease | Npc1 knockout mice | Display progressive neurodegeneration and visceral pathology similar to human patients. nih.gov Used to study disease mechanisms and test potential therapeutic interventions. |
| Cancer (Colorectal) | Xenograft models (human cancer cells implanted in immunodeficient mice) | Allow for the evaluation of a compound's anti-tumor activity in a living system. nih.gov Used to assess effects on tumor growth, metastasis, and response to combination therapies. nih.gov |
| Multidrug Resistance | Tumor-bearing mice with MDR cancer cells | Used to evaluate the ability of efflux pump inhibitors to reverse drug resistance and enhance the efficacy of chemotherapy in vivo. nih.gov |
| Alzheimer's Disease | Transgenic mouse models expressing human amyloid and/or tau mutations | Develop key pathological features of AD, such as plaques and tangles. j-alz.comjneurosci.org Used to test therapies aimed at reducing pathology and improving cognitive function. |
These preclinical models, both in vitro and in vivo, are indispensable tools in the drug discovery and development process, providing the foundational data necessary to advance promising compounds toward clinical trials.
Advanced Methodologies and Analytical Techniques in Dgj Research
Enzyme Activity and Inhibition Screening Assays
Identifying and characterizing the inhibitory potential of DGJ and its derivatives against specific enzymes is a primary focus of research. This requires sensitive and efficient screening assays.
High-Throughput Screening Methods
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, which is essential for discovering new and potent enzyme inhibitors. nih.gov Several methods are employed in the context of iminosugar research.
Thin-Layer Chromatography (TLC) Plate Method: TLC-based bioactivity staining is a straightforward method for screening enzyme inhibitors. For instance, in the search for acetylcholinesterase inhibitors, a TLC plate is developed and then stained with a reagent like Ellman's reagent to detect enzyme activity. nih.gov The appearance of white spots on the plate indicates inhibition, allowing for the rapid identification of active compounds in extracts. nih.gov This method is advantageous because it is simple and can quickly dereplicate known inhibitors. nih.gov
Spectroscopic Assays: Spectroscopic methods are widely used to determine enzyme activity and inhibition. A common approach involves using a chromogenic substrate that releases a colored product upon enzymatic cleavage. For example, p-nitrophenyl-α-D-glucopyranoside is used as a substrate for α-glucosidase, and the release of p-nitrophenol can be monitored spectrophotometrically. nih.gov The inhibitory activity of compounds like DGJ can be quantified by measuring the decrease in the rate of product formation. nih.gov The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are determined from these assays. nih.gov
Capillary Electrophoresis (CE): CE is a high-resolution separation technique suitable for analyzing small amounts of samples, making it valuable in bioanalytical research. researchgate.net It can be used to separate and quantify carbohydrates and their derivatives. mdpi.comresearchgate.net For neutral carbohydrates like iminosugars, derivatization or the use of specific buffers, such as borate (B1201080) buffers, is necessary to induce a charge for electrophoretic separation. researchgate.netmdpi.com CE offers high separation efficiency and short analysis times. mdpi.com
High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry (HPLC/LC-MS): HPLC and LC-MS are powerful techniques for the analysis of complex mixtures. mdpi.com In iminosugar research, these methods are used for purification, identification, and quantification. acs.org For instance, a multigram-scale synthesis of DGJ utilized high-resolution mass spectrometry (HRMS) with an ESI-Q-TOF detector to confirm the mass of the synthesized compound. acs.org The use of HPLC coupled with mass spectrometry (LC-MS) allows for the separation of compounds in a mixture followed by their mass determination, providing a high degree of confidence in their identification. mdpi.comyoutube.com
Fluorescent Biosensors for Inhibitor Screening
Fluorescent biosensors offer a sensitive and continuous method for monitoring enzyme activity and screening for inhibitors. These sensors can be designed to produce a fluorescence signal in response to the enzymatic reaction or inhibitor binding.
One approach involves using fluorescently-labeled iminosugars. nih.gov These probes can be used to monitor enzyme binding in real-time through processes like Fluorescence Resonance Energy Transfer (FRET), which takes advantage of the intrinsic tryptophan fluorescence of the enzyme. nih.gov Another strategy utilizes a "turn-on" fluorescence mechanism. For example, a biosensor for α-glucosidase activity was developed using silicon-containing nanoparticles. rawdatalibrary.net The hydrolysis of a specific substrate by the enzyme leads to a fluorogenic reaction and a detectable fluorescence signal. rawdatalibrary.net The presence of an inhibitor blocks this reaction, preventing the fluorescence turn-on. rawdatalibrary.netnih.gov This method has proven to be highly sensitive, with a low detection limit for α-glucosidase activity. rawdatalibrary.net
Advanced Spectroscopic Characterization for Research Applications
Detailed structural information is paramount for understanding the mechanism of action of iminosugars and for designing more potent and selective inhibitors. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the complex stereochemistry of iminosugars. nih.govmdpi.com
Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to establish the connectivity of atoms and the relative orientation of substituents. acs.orgnih.gov For instance, in the synthesis of DGJ, ¹H and ¹³C NMR spectra were recorded to confirm the structure of the final product and its intermediates. acs.org The chemical shifts and coupling constants provide detailed information about the local chemical environment of each nucleus. acs.orgacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the spatial proximity of protons, which helps to assign the stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS) for Identification and Glycan Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com
In the context of DGJ research, high-resolution mass spectrometry (HRMS) is often used to confirm the identity of synthesized compounds with high accuracy. acs.orgacs.org For example, the mass of DGJ has been determined using ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometry, with the measured mass matching the calculated mass with high precision. acs.org
MS is also a critical tool in glycomics for the analysis of glycans, which are often the substrates or products of the enzymes that iminosugars inhibit. sigmaaldrich.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are widely used for glycan profiling and sequencing. sigmaaldrich.comnih.gov MS can be used to analyze both neutral and acidic glycans, although different methods and matrices may be required. sigmaaldrich.com
Analysis of Anomeric and Boron Equilibria in Iminosugar Derivatives
The chemical behavior of iminosugars in solution can be complex, involving equilibria between different forms. NMR spectroscopy is a powerful tool for studying these dynamic processes.
For some iminosugar derivatives, such as those functionalized with boronic acids, complex equilibria involving mutarotation (interconversion of anomers) and borarotation can occur. mdpi.com A detailed NMR methodology has been developed to study these concurrent equilibrium processes. mdpi.com By analyzing the ¹H and ¹¹B NMR spectra, it is possible to identify and quantify the different species in equilibrium, such as the α- and β-furanose anomers and the trigonal planar versus tetrahedral forms of the boron atom. mdpi.com This understanding is crucial for studying the interaction of these derivatives with enzymes. mdpi.com The study of anomeric equilibria in amino sugar derivatives has also been a subject of NMR studies for decades. nih.gov
Table of Research Findings:
| Technique | Application in DGJ and Iminosugar Research | Key Findings/Capabilities | References |
|---|---|---|---|
| TLC Plate Method | Rapid screening for enzyme inhibitors. | Simple, allows for quick dereplication of known inhibitors. | nih.gov |
| Spectroscopic Assays | Quantification of enzyme inhibition (e.g., IC50 values). | Utilizes chromogenic substrates to monitor enzyme activity. | nih.gov |
| Capillary Electrophoresis (CE) | Separation and analysis of iminosugars and their derivatives. | High resolution and efficiency, requires small sample volumes. | researchgate.netmdpi.comresearchgate.net |
| HPLC/LC-MS | Purification, identification, and quantification of iminosugars. | Provides high-confidence identification through mass determination. | mdpi.comacs.orgyoutube.com |
| Fluorescent Biosensors | Sensitive and continuous inhibitor screening. | Enables real-time monitoring of enzyme binding and inhibition. | nih.govrawdatalibrary.netnih.gov |
| NMR Spectroscopy | Structural elucidation and stereochemistry determination. | Provides detailed 3D structural information and analysis of solution equilibria. | acs.orgnih.govmdpi.comnih.govmdpi.com |
| Mass Spectrometry (MS) | Identification of compounds and glycan analysis. | High accuracy mass determination and profiling of complex carbohydrates. | acs.orgacs.orgsigmaaldrich.com |
Chromatographic and Purification Techniques for Research Material Preparation and Analysis
The synthesis and isolation of DGJ for research purposes rely heavily on chromatographic techniques to ensure the purity of the final compound. The chemical synthesis of DGJ often results in a mixture of stereoisomers and byproducts, making purification a critical step.
Recent advancements in synthetic chemistry have led to more efficient, large-scale production of DGJ and its epimer, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). A notable practical synthesis on a 5-gram scale involves a seven-step process starting from L-sorbose, which impressively requires only two chromatographic purification steps. nih.govacs.orgnih.gov This streamlined process yields DGJ with a diastereomeric ratio of 90:10. nih.govacs.orgnih.gov
Column Chromatography is a fundamental technique employed in the purification of DGJ. In a typical purification scheme, the crude reaction mixture is subjected to column chromatography. For instance, after the reduction of an azide (B81097) precursor, the resulting syrup is purified using a dichloromethane (B109758) (DCM) to a 95:5 DCM/Methanol (MeOH) gradient. acs.org This method effectively separates the desired iminosugar from other components of the reaction mixture.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analytical determination of DGJ and other iminosugars. While detailed HPLC methods specifically for DGJ are not extensively documented in publicly available literature, the principles for analyzing similar compounds are well-established. For instance, reversed-phase HPLC with UV detection is a common method for the analysis of various pharmaceutical compounds, including those with similar structural features. The development of a robust HPLC method for DGJ would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with potential pH modifiers), flow rate, and detection wavelength to achieve adequate separation and sensitivity. The lack of a strong chromophore in DGJ might necessitate derivatization to enhance UV detection or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS).
Table 1: Chromatographic Techniques in DGJ Research
| Technique | Application | Key Parameters/Considerations | Reference |
|---|---|---|---|
| Column Chromatography | Preparative purification of DGJ from synthetic reaction mixtures. | Stationary phase: Silica gel. Mobile phase: Dichloromethane (DCM) and Methanol (MeOH) gradient (e.g., 95:5 DCM/MeOH). | acs.org |
| High-Performance Liquid Chromatography (HPLC) | Analytical quantification and purity assessment of DGJ. | Potential for reversed-phase columns (e.g., C18). Mobile phase optimization is crucial. Detection may require derivatization or specialized detectors (ELSD, MS). | General knowledge |
Cellular and Molecular Biochemical Assays
To understand the biological effects of DGJ, a variety of cellular and molecular assays are employed. These assays provide insights into how DGJ interacts with cellular machinery and influences metabolic pathways.
DGJ is known to be a potent inhibitor of glucosidases, enzymes that play a critical role in the processing of N-linked glycans in the endoplasmic reticulum (ER). researchgate.net Inhibition of these enzymes leads to an accumulation of improperly trimmed glycoproteins. A powerful technique to monitor this effect is the analysis of free oligosaccharides (FOS). FOS are generated from misfolded glycoproteins that are targeted for degradation.
When cells are treated with iminosugars that inhibit ER α-glucosidases, there is a characteristic increase in glucosylated FOS in the ER. researchgate.net This is because the glucose residues on the N-glycans are not properly removed, preventing the glycoproteins from proceeding through the normal folding pathway and leading to their degradation and the subsequent release of the glucosylated oligosaccharides. researchgate.net Therefore, analyzing the FOS profile of cells treated with DGJ can provide direct evidence of its inhibitory activity on α-glucosidases within a cellular context. This analysis is typically performed by extracting the FOS from cells, labeling them with a fluorescent tag, and then separating and quantifying them using techniques like HPLC or capillary electrophoresis. researchgate.netnih.gov
Understanding how DGJ enters cells and where it localizes is fundamental to comprehending its biological activity. Iminosugars, being carbohydrate mimetics, can exhibit efficient cellular uptake, in some instances leveraging existing transport mechanisms for carbohydrates. nih.gov The specific transporters involved in the uptake of DGJ are an area of active investigation. General mechanisms of transport across the cell membrane include passive diffusion for small, nonpolar molecules, and facilitated diffusion or active transport for larger or polar molecules, often involving carrier proteins or channels. khanacademy.orgyoutube.comkhanacademy.org
To study the intracellular distribution of DGJ, researchers can employ fluorescently tagged derivatives. For example, a fluorescent tag can be attached to the iminosugar, allowing its localization within the cell to be visualized using fluorescence microscopy. nih.gov This technique can reveal whether the compound accumulates in specific organelles, such as the endoplasmic reticulum or lysosomes, which is crucial for understanding its mechanism of action as a glycosidase inhibitor. nih.govnih.gov Co-localization studies with organelle-specific fluorescent markers can provide more precise information about the subcellular distribution of the compound. nih.gov
The Seahorse XF Analyzer is a powerful tool for real-time analysis of cellular metabolism, measuring two key parameters: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to glycolysis. nih.govmdpi.com This technology allows for the non-invasive, simultaneous measurement of these metabolic pathways in living cells in a multi-well plate format. nih.govnih.govmdpi.com
Given that DGJ is an inhibitor of glucosidases and can interfere with glycoprotein (B1211001) processing, it is plausible that it could have downstream effects on cellular energy metabolism. For instance, by altering the function of glycoproteins involved in metabolic pathways, DGJ could indirectly affect both mitochondrial respiration and glycolysis. The Seahorse assay can be used to investigate such effects. By treating cells with DGJ and monitoring the changes in OCR and ECAR over time, researchers can obtain a metabolic phenotype and assess the impact of the compound on cellular bioenergetics. researchgate.net For example, a decrease in OCR could suggest an impairment of mitochondrial function, while a change in ECAR could indicate an alteration in the rate of glycolysis. The use of specific inhibitors of metabolic pathways in conjunction with the Seahorse assay can further dissect the metabolic effects of DGJ. mdpi.com
Table 2: Key Parameters Measured by Seahorse XF Analyzer
| Parameter | Metabolic Pathway | Interpretation | Reference |
|---|---|---|---|
| Oxygen Consumption Rate (OCR) | Mitochondrial Respiration | A measure of the rate at which cells consume oxygen, reflecting the activity of the electron transport chain. | nih.gov |
| Extracellular Acidification Rate (ECAR) | Glycolysis | A measure of the rate at which cells release acid (primarily lactic acid) into the extracellular medium, reflecting the rate of glycolysis. | nih.gov |
Computational and In Silico Approaches in DGJ Research
Computational methods are increasingly being used to complement experimental studies of iminosugars, providing valuable insights into their structure, function, and interactions with biological targets.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of iminosugar research, DFT calculations can be a powerful tool for understanding and predicting the stereoselectivity of chemical reactions. mdpi.com For example, in the synthesis of iminosugars, the formation of specific stereoisomers is often a critical factor. DFT can be used to model the transition states of different reaction pathways leading to various stereoisomers. nih.gov By calculating the energies of these transition states, researchers can predict which stereoisomer is likely to be the major product of a reaction, thus guiding the design of more efficient and selective synthetic routes. mdpi.comnih.gov This approach is based on the principle that the reaction pathway with the lowest energy barrier will be the most favorable. While specific DFT studies on the stereoselectivity of DGJ synthesis are not widely reported, the application of this methodology to other sugar-derived compounds demonstrates its potential utility in this area. nih.gov
Molecular Docking and Virtual Screening for Target Binding
In the research and development of 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) and its derivatives, computational methods such as molecular docking and virtual screening are indispensable tools. frontiersin.org These in silico techniques accelerate the discovery of new drug candidates by predicting the interactions between small molecules and their protein targets, thereby reducing the time and cost associated with traditional high-throughput screening. nih.gov They allow for the rational design of more potent and selective inhibitors by providing detailed insights into the molecular basis of their activity. nih.gov
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as DGJ) when bound to the active site of another (the receptor or target protein). nih.gov This technique is crucial for understanding the structural basis of inhibitor potency and selectivity.
Research on iminosugar-based glycosidase inhibitors frequently employs molecular docking to elucidate binding mechanisms. nih.gov For instance, docking studies of DGJ with human α-galactosidase (PDB ID: 6IBK) have been performed to understand its binding mode. nih.gov These simulations reveal critical interactions between the iminosugar and the enzyme's active site residues. The primary binding force is often a salt bridge formed between the protonated nitrogen atom of the iminosugar ring and a key acidic residue, such as an aspartate, in the active site. nih.gov
Key interactions for iminosugars, as revealed by docking studies, often include:
Salt Bridges: A crucial interaction between the protonated nitrogen of the iminosugar and a negatively charged residue like Aspartate (Asp) or Glutamate (Glu). nih.govacs.org
Hydrogen Bonds: A network of hydrogen bonds forms between the hydroxyl groups of the iminosugar and various polar residues in the binding pocket, mimicking the binding of the natural substrate. nih.gov
Hydrophobic Interactions: Alkyl or aryl substituents on the iminosugar's nitrogen atom can form favorable hydrophobic interactions with non-polar and aromatic amino acid side chains in auxiliary binding pockets, often leading to increased potency. nih.gov
The data from these simulations, particularly the calculated binding energy or docking score, is used to rank potential inhibitors. While not always perfectly correlated, these scores often align with experimental inhibitory activities (e.g., IC₅₀ values), guiding the selection of candidates for synthesis and biological evaluation. nih.govtandfonline.com
Interactive Data Table: Predicted Interactions of Iminosugars with Human α-Galactosidase This table illustrates the types of interactions predicted by molecular docking for iminosugar inhibitors within the active site of human α-galactosidase.
| Ligand Moiety | Interacting Residue | Interaction Type | Reference |
| Protonated Ring Nitrogen | Asp633 | Salt Bridge | nih.gov |
| 3-OH Group | Asp633 | H-Bond (Acceptor) | nih.gov |
| 3-OH Group | Arg617 | H-Bond (Donor) | nih.gov |
| 4-OH Group | Asp443 | H-Bond (Acceptor) | nih.gov |
| 2-Hydroxymethyl Group | Asp443 | H-Bond (Acceptor) | nih.gov |
| 2-Hydroxymethyl Group | Trp517 | Indirect H-Bond (via Water) | nih.gov |
Virtual Screening
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov This method is particularly effective for discovering inhibitors with novel chemical scaffolds. The process typically involves docking millions of compounds against the target's binding site and ranking them based on their docking scores. frontiersin.org
In the context of DGJ research, virtual screening can be used to:
Identify new classes of glycosidase inhibitors from commercial or natural product databases. frontiersin.orgnih.gov
Prioritize compounds for acquisition and in vitro testing.
Develop structure-based pharmacophore models, which define the essential 3D arrangement of chemical features required for binding, to filter large databases efficiently. nih.govnih.gov
For example, a molecular docking-based virtual screening of a commercial compound library was successfully used to identify four new α-glucosidase inhibitors with IC₅₀ values significantly better than the control compound, 1-deoxynojirimycin (B1663644). frontiersin.org This demonstrates the power of in silico screening to find novel and potent enzyme inhibitors.
Interactive Data Table: Research Findings from a Virtual Screening for α-Glucosidase Inhibitors This table presents the results of a successful virtual screening campaign that identified novel α-glucosidase inhibitors.
| Compound ID | Scaffold Type | IC₅₀ Value (µM) | Comparison to Control (1-Deoxynojirimycin, IC₅₀ = 52.02 µM) | Reference |
| Compound 7 | Not Specified | 9.99 | More Potent | frontiersin.org |
| Compound 22 | Not Specified | 23.36 | More Potent | frontiersin.org |
| Compound 37 | Not Specified | 27.67 | More Potent | frontiersin.org |
| Compound 44 | Not Specified | 35.19 | More Potent | frontiersin.org |
Challenges, Opportunities, and Future Directions in Dgj Research
Enhancing Selectivity and Minimizing Off-Target Effects of Iminosugars
A primary challenge in the development of iminosugar-based therapeutics is achieving high selectivity for the target enzyme to minimize off-target effects. unimib.it Iminosugars often exhibit broad inhibitory activity against various glycosidases due to their structural similarity to natural carbohydrate substrates. mdpi.comnih.gov For instance, while DGJ is a known inhibitor of α- and β-glucosidases, its lack of specificity can lead to undesirable side effects. researchgate.net
Strategies to enhance selectivity include:
Structural Modification: The synthesis of derivatives with modified side chains can improve selectivity. For example, introducing lipophilic aliphatic or aromatic amides to the C-1 position of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), a related iminosugar, resulted in potent and selective β-glucosidase inhibitors. nih.gov Similarly, creating derivatives with different side-chain lengths, heteroatom content, and substituents is a strategy being explored. tandfonline.com
Targeting Specific Residues: Exploiting subtle differences in the active sites of target versus off-target enzymes can guide the design of more selective inhibitors. For instance, the selectivity of certain kinase inhibitors is achieved through specific interactions with a single amino acid residue that differs in other kinases. acs.org A similar approach could be applied to DGJ and other iminosugars.
Computational Modeling: In silico docking studies can help predict the binding affinity of iminosugar derivatives to various enzymes, aiding in the rational design of more selective compounds. tandfonline.comacs.org
The table below presents a comparison of the inhibitory activity of DGJ and a related iminosugar, highlighting the ongoing efforts to improve selectivity.
| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Selectivity Profile |
| 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) | α- and β-glucosidases | Potent inhibitor researchgate.net | Broad, inhibits multiple glucosidases researchgate.net |
| DMDP Coumarin (B35378) Derivative | β-glucosidase (from Agrobacterium sp.) | Ki of 1.2 nM researchgate.net | Highly potent and selective for β-glucosidase nih.govresearchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
Addressing Drug Resistance and Potential Toxicity in Antiviral Applications
Iminosugars, including derivatives of DGJ, have shown promise as broad-spectrum antiviral agents by inhibiting host endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of viral glycoproteins. bg.ac.rsnih.gov A key advantage of this host-directed mechanism is a higher barrier to the development of viral drug resistance compared to drugs that target viral proteins directly. nih.govsemanticscholar.org
However, challenges remain:
Viral Evasion: While targeting host enzymes reduces the likelihood of resistance through viral mutation, some viruses may evolve mechanisms to bypass the need for ER glucosidase activity. mdpi.com
Toxicity: Inhibition of host glucosidases can lead to cellular toxicity. bg.ac.rs For example, N-nonyl-deoxynojirimycin (NN-DNJ) and N-butyl-DGJ (NB-DGJ) have shown reproductive toxicity at therapeutic concentrations. nih.gov Fine-tuning the structure of iminosugar analogs is crucial to maximize their antiviral effect while minimizing adverse effects on host cell polymerases and other enzymes. nih.gov
Environmental Factors: The disposal of antiviral drugs into the environment can contribute to the emergence of drug resistance. mdpi.com
Future research should focus on developing iminosugars with a wider therapeutic window, where the antiviral concentration is significantly lower than the concentration that causes host cell toxicity.
Development of Second-Generation Iminosugars with Improved Activity and Selectivity Profiles
The limitations of first-generation iminosugars, such as a lack of selectivity, have spurred the development of second-generation compounds. unimib.it These newer agents are rationally designed to have enhanced activity and greater selectivity for their intended targets. unimib.it
Key strategies in developing second-generation iminosugars include:
Rational Design: Utilizing structural information from target enzymes to design inhibitors with improved binding affinity and specificity. nih.gov
Diverse Scaffolds: Moving beyond the traditional piperidine (B6355638) and pyrrolidine (B122466) rings to explore novel structural motifs. unimib.it
SAR Studies: Structure-activity relationship (SAR) studies are crucial to understand how different chemical modifications affect biological activity. For example, SAR studies on certain antiviral agents have shown that maximizing hydrophobic interactions with specific amino acids in the target's binding site can enhance inhibitory activity. bg.ac.rs The synthesis and evaluation of various derivatives, such as those with modified side chains or isosteric replacements (e.g., fluorine for a hydroxyl group), are essential for developing these next-generation inhibitors. tandfonline.combg.ac.rs
The development of a coumarin derivative of DMDP with nanomolar inhibitory activity against β-glucosidase is a prime example of a successful second-generation iminosugar. nih.govresearchgate.net
Exploration of Novel Therapeutic Targets and Applications Beyond Canonical Glycosidase Inhibition
While the primary mechanism of action for most iminosugars is the inhibition of glycosidases, emerging research suggests they may have other therapeutic applications. nih.gov
Novel avenues of exploration include:
Pharmacological Chaperones: Some iminosugars can act as pharmacological chaperones, binding to misfolded enzymes and promoting their correct folding and trafficking. This is a promising strategy for treating lysosomal storage disorders. unimib.it
Inhibition of Glycolipid Metabolism: Iminosugars can inhibit the biosynthesis of glycolipids, which may contribute to their antiviral effects and could be harnessed for other therapeutic purposes. nih.govnih.gov
Modulation of Viroporins: Recent studies indicate that some iminosugars can directly interact with viral ion channels, known as viroporins, suggesting a non-glycosidase inhibitory antiviral mechanism. nih.gov
Inhibition of Multidrug Resistance Efflux Pumps: DMDP has been shown to inhibit multidrug resistant efflux pumps, which could be beneficial in cancer therapy. researchgate.net
These alternative mechanisms of action open up new possibilities for the therapeutic use of DGJ and other iminosugars beyond their traditional role as glycosidase inhibitors.
Combination Therapy Strategies with DGJ and Other Therapeutic Agents
Combining iminosugars like DGJ with other therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. In antiviral therapy, a host-directed iminosugar could be paired with a direct-acting antiviral drug that targets a specific viral protein. This multi-pronged approach could lead to a synergistic effect and reduce the likelihood of resistance emerging. semanticscholar.org
Similarly, in cancer treatment, an iminosugar that inhibits multidrug resistance pumps could be used in combination with conventional chemotherapy to improve the effectiveness of the cytotoxic drugs. researchgate.net Further research is needed to explore the potential synergistic or additive effects of DGJ in combination with other drugs for various diseases.
Advancements in Synthetic Scalability and Purity for Research Materials
The availability of large quantities of high-purity iminosugars is essential for research and clinical development. Historically, the synthesis of these compounds has been complex and low-yielding. acs.org
Recent advancements are addressing these challenges:
Chemoenzymatic Synthesis: The use of enzymes in the synthetic process can offer high stereoselectivity and milder reaction conditions. researchgate.net
Purification Techniques: Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are crucial for obtaining the high-purity materials required for biological studies. nih.gov
These improvements in synthesis and purification will facilitate more extensive research into the biological activities of DGJ and other iminosugars.
Integration of Artificial Intelligence and High-Throughput Methodologies in Iminosugar Drug Discovery
The integration of artificial intelligence (AI) and high-throughput screening (HTS) is set to revolutionize the discovery and development of new iminosugar-based drugs. thelifescience.orgupenn.edu
AI in Drug Design: AI and machine learning algorithms can analyze vast datasets to predict the biological activity of novel iminosugar derivatives, accelerating the design of compounds with improved properties. thelifescience.orgchapman.edu These computational methods can screen virtual libraries of compounds much faster and more cost-effectively than traditional HTS. upenn.eduuniupo.it
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. thelifescience.orgchapman.edu The integration of AI with HTS can enhance the efficiency and accuracy of this process. thelifescience.org
Predictive Modeling: AI can be used to develop models that predict potential off-target effects and toxicity, helping to prioritize the most promising candidates for further development. thelifescience.org
Future Prospects for DGJ in Glycomedicine and Chemical Biology
The landscape of glycomedicine and chemical biology is continually evolving, with an increasing appreciation for the roles of carbohydrates in health and disease. Within this context, iminosugars, and specifically 2,5-Dideoxy-2,5-imino-D-glucitol (DGJ) and its analogues, represent a versatile class of molecules with significant future potential. unimib.itresearchgate.net As our understanding of glycobiology deepens, the unique properties of these carbohydrate mimetics position them as prime candidates for the development of novel therapeutic agents and sophisticated research tools. unimib.it
The journey from first-generation, often non-selective iminosugar inhibitors to highly tailored second-generation compounds illustrates a path toward greater efficacy and reduced side effects. researchgate.net The future of DGJ research lies in leveraging its core structure to design new derivatives with enhanced selectivity for specific glycosidase enzymes, thereby opening up new therapeutic avenues and enabling more precise investigation of biological pathways. researchgate.netmdpi.com
A significant prospect for DGJ is in the development of pharmacological chaperones for lysosomal storage disorders. The ability of iminosugars to bind to and stabilize mutant enzymes, allowing them to achieve a functional conformation, is a well-documented phenomenon. unimib.it For instance, this approach has been successfully applied in the development of treatments for conditions like Pompe disease, which is caused by a deficiency in acid α-glucosidase. unimib.it Future research will likely focus on creating DGJ derivatives that can act as potent and specific chaperones for a wider range of misfolded enzymes implicated in genetic diseases.
Furthermore, the antiviral potential of iminosugars is a major area for future exploration. By targeting host-cell glycosidases, these compounds can disrupt the proper folding and maturation of viral glycoproteins, a mechanism that could be effective against a broad spectrum of viruses and be less susceptible to the development of resistance. unimib.ittandfonline.comresearchgate.net The development of DGJ-based antiviral agents represents a promising strategy for pandemic preparedness. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-dideoxy-2,5-imino-D-glucitol, and what are their key challenges?
- Methodological Answer : The compound can be synthesized via diastereoselective reductive amination followed by carbamate annulation, as demonstrated for structurally related iminosugars like 2,5-dideoxy-2,5-imino-D-altritol . Key challenges include achieving high stereochemical purity and optimizing reaction conditions (e.g., solvent choice, temperature) to minimize side products. Structural confirmation typically requires NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity .
Q. How is 2,5-dideoxy-2,5-imino-D-glucitol characterized structurally and functionally in glycosidase inhibition studies?
- Methodological Answer : Structural characterization involves X-ray crystallography or NMR-based conformational analysis to resolve the bicyclic iminosugar scaffold. Functional assessment includes in vitro glycosidase inhibition assays (e.g., α-glucosidase, β-galactosidase) using fluorogenic substrates. For example, inhibition potency is quantified by measuring the concentration required for 50% enzyme activity reduction (IC₅₀). Comparative studies with analogs (e.g., deoxynojirimycin) are critical to establish structure-activity relationships .
Q. What safety precautions are required when handling 2,5-dideoxy-2,5-imino-D-glucitol in laboratory settings?
- Methodological Answer : Based on analogous iminosugar safety data, researchers should adhere to OSHA HCS standards , including:
- Use of personal protective equipment (PPE: gloves, goggles) to avoid skin/eye contact (H315/H319 hazards).
- Proper ventilation to mitigate inhalation risks (H335).
- Immediate decontamination protocols for spills, utilizing neutral pH solvents for cleanup .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 2,5-dideoxy-2,5-imino-D-glucitol across different glycosidase assays?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, substrate specificity, enzyme isoforms). To address this:
- Standardize assay protocols (e.g., uniform buffer systems, enzyme sources).
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes.
- Validate findings using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinity directly .
Q. What strategies improve the selectivity of 2,5-dideoxy-2,5-imino-D-glucitol for targeting specific glycosidases over off-target enzymes?
- Methodological Answer : Selectivity can be enhanced via:
- Structural derivatization : Introducing substituents (e.g., alkyl chains, fluorinated groups) to exploit enzyme active-site topology.
- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict interactions with glycosidase isoforms.
- Library screening : Testing against panels of recombinant glycosidases to identify isoform-specific inhibition profiles .
Q. How do solvent systems and crystallization conditions impact the polymorphic forms of 2,5-dideoxy-2,5-imino-D-glucitol?
- Methodological Answer : Polymorphism is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor hydrated forms, while non-polar solvents (e.g., toluene) promote anhydrous crystals.
- Temperature gradients : Slow cooling from saturated solutions yields larger, more stable crystals for X-ray diffraction.
- Additives : Co-crystallization agents (e.g., crown ethers) can stabilize specific conformers .
Data Contradiction Analysis
Q. Why do some studies report weak glycosidase inhibition by 2,5-dideoxy-2,5-imino-D-glucitol, while others show high potency?
- Critical Analysis : Discrepancies may stem from:
- Enzyme source variability (e.g., mammalian vs. microbial glycosidases).
- Substrate competition : Endogenous substrates in crude enzyme extracts may reduce inhibitor efficacy.
- pH-dependent activity : Iminosugars often exhibit pH-sensitive binding; assays conducted outside physiological ranges (pH 6–8) may underestimate potency .
Key Experimental Design Considerations
Q. What controls are essential when evaluating 2,5-dideoxy-2,5-imino-D-glucitol in cell-based glycosidase inhibition assays?
- Design Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
